![molecular formula C21H18O5 B2700057 ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-87-7](/img/structure/B2700057.png)
ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound “ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate, was synthesized by stirring a solution of 7-hydroxycoumarin in dry acetone, to which potassium carbonate and ethyl chloroacetate were added .Molecular Structure Analysis
The molecular structure of such compounds can be complex. For example, in the title compound, C13H12O5, the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. Unfortunately, there is limited information available about the specific reactions involving "ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate" .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by their molecular structure. Unfortunately, there is limited information available about the specific physical and chemical properties of "ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate" .Scientific Research Applications
Biotechnological Production
Ethyl acetate, a related compound, is an environmentally friendly solvent with many industrial applications . The production of ethyl acetate currently proceeds by energy-intensive petrochemical processes which are based on natural gas and crude oil without exception . Microbial synthesis of ethyl acetate could become an interesting alternative .
Catalytic Ozonation
Catalytic ozonation, with enhanced efficiency and reduced byproduct formation at lower temperatures, proved to be efficient in ethyl acetate degradation . In this work, MMn2O4 (M = Cu, Co, Ni, Mg) catalysts were prepared via a redox-precipitation method to explore the catalytic ozonation mechanism of ethyl acetate .
Crystallography
The compound could potentially be used in crystallography studies. For instance, a related compound, ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy] acetate, has been studied for its crystal structure .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on such compounds can depend on their potential applications and the current state of knowledge about their properties and behavior. Unfortunately, there is limited information available about the specific future directions for "ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate" .
properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-2-24-20(22)14-25-16-11-12-17-19(13-16)26-18(21(17)23)10-6-9-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3/b9-6+,18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOQOJWPSGZFFX-CVCOPPNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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